1-(3-Chloroquinolin-7-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloroquinolin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACMVIDKCSUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 3 Chloroquinolin 7 Yl Ethanone
Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic attack is favored on the benzene portion of the ring system. youtube.com In the case of 1-(3-chloroquinolin-7-yl)ethanone, the presence of both a deactivating chloro group on the pyridine (B92270) ring and a deactivating acetyl group on the benzene ring further reduces the ring's nucleophilicity.
Electrophilic substitution reactions, such as nitration and sulfonation, are expected to occur primarily at the C5 and C8 positions of the quinoline ring. This is because the nitrogen atom strongly deactivates the pyridine part of the molecule, directing electrophiles to the carbocyclic ring. youtube.comtutorsglobe.com For instance, nitration of quinoline with fuming nitric acid in the presence of sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.com Similarly, sulfonation with oleum (B3057394) tends to produce the 8-sulfonic acid derivative, which can rearrange to the more stable 6-sulfonic acid at higher temperatures. tutorsglobe.com The directing effects of the acetyl group at C7 would further influence the regioselectivity of these substitutions.
While direct electrophilic substitution on the pyridine ring is difficult, it can be facilitated under specific conditions. For example, nitration with acetyl nitrate (B79036) may lead to substitution at the C3 position, potentially through a 1,4-addition-elimination mechanism. tutorsglobe.com However, in this compound, the C3 position is already occupied.
Nucleophilic Substitution Reactions Involving the Chloro and Acetyl Groups
The chloro and acetyl groups of this compound are primary sites for nucleophilic attack, leading to a wide array of derivatives.
The chlorine atom at the C3 position, while on the electron-deficient pyridine ring, is less reactive towards nucleophilic aromatic substitution (SNAr) than chloro-substituents at the C2 or C4 positions. researchgate.net Nevertheless, these reactions can be carried out, often requiring forcing conditions or catalysis. A more prevalent and versatile method for modifying the C3 position is through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, palladium catalysts with specialized ligands like Xantphos have been effectively used for the coupling of 3-chloro-quinoxalinones (a related heterocyclic system) with various nitrogen nucleophiles. nih.govresearchgate.net
The acetyl group at the C7 position offers another handle for synthetic transformations. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. The adjacent methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions such as aldol (B89426) condensations. Furthermore, the acetyl group can be converted into other functional groups; for instance, its transformation into an enaminone using reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) opens pathways to synthesize fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Related Quinolines
| Starting Material | Reagent | Product Type | Reaction Type | Reference |
| 4,7-Dichloroquinoline (B193633) | Morpholine, K2CO3, DMF | 4-Morpholino-7-chloroquinoline | SNAr | mdpi.com |
| 3-Chloroquinoxalinone | Amides, Pd(OAc)2, Xantphos | 3-Amidoquinoxalinone | Buchwald-Hartwig Coupling | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Nucleophilic Substitution | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | Nucleophilic Substitution | mdpi.com |
Cycloaddition Reactions and Heterocyclic Scaffold Formation
Cycloaddition reactions provide a powerful tool for constructing complex ring systems. Quinolines can participate in such reactions, although their aromaticity often requires specific activation. One common type is the [4+2] cycloaddition, or Diels-Alder reaction, where the quinoline system can act as an azadiene. libretexts.org These reactions are often of the inverse-electron-demand type, where the electron-deficient heterocycle reacts with an electron-rich dienophile.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. youtube.comyoutube.com In these reactions, a 1,3-dipole reacts with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. youtube.com For instance, azides can react with alkynes to form triazoles, and nitrile oxides can react with alkynes to yield isoxazoles. youtube.com While direct examples involving this compound are not prevalent, the quinoline scaffold can be constructed through cycloaddition strategies, or the substituents can be modified to participate in such reactions.
The chloro and acetyl groups can also be utilized to build new heterocyclic scaffolds. For example, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride leads to the formation of fused pyrimido[4,5-b]quinolines. nih.gov Similarly, the acetyl group of 3-acetylquinolines can be elaborated into various fused heterocycles. researchgate.net
Radical Reactions and Associated Mechanisms
Free radical reactions offer an alternative pathway for the functionalization of quinolines. fiu.edu These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org Halogen radicals, for instance, can abstract hydrogen atoms from alkyl side chains. masterorganicchemistry.com
For the quinoline ring itself, radical attack is a viable functionalization strategy. Computational studies on the reaction of hydroxyl radicals with quinoline have shown that the attack can occur at all carbon positions. nih.gov The activation energies for these attacks are generally low, with the exception of the C2 position, which exhibits a higher barrier. nih.gov Solvation effects can further lower these barriers, making the reaction nearly barrierless at most positions. nih.gov
Visible light-promoted radical reactions have also been developed for quinoline derivatives. For example, N-bromosuccinimide (NBS) can mediate the radical cyclization of precursors to form 3-substituted quinolines. nih.gov
Table 2: Calculated Activation Energies for Hydroxyl Radical Attack on Quinoline
| Position of Attack | Gas-Phase Activation Energy (kcal/mol) | Activation Energy in Solution (kcal/mol) | Reference |
| C2 | 8.6 | 5.1 | nih.gov |
| C3-C8 | <1.3 | ~0 (barrierless) | nih.gov |
Reaction Mechanism Elucidation Studies
Understanding the detailed mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. This often involves a combination of experimental and computational studies.
Identification of Key Intermediates
The elucidation of reaction mechanisms often hinges on the identification of transient intermediates. In nucleophilic aromatic substitution reactions, Meisenheimer complexes are key intermediates that have been studied spectroscopically. researchgate.net For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves intermediates such as oxidative addition complexes, transmetalation complexes, and reductive elimination precursors. mdpi.com The nature of the ligand and substrate can significantly influence the stability and reactivity of these intermediates. acs.org In electrophilic cyclization reactions used to form quinoline rings, iodonium (B1229267) and vinyl cation intermediates have been proposed. nih.gov
Energy Profiles and Transition State Analysis
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for mapping the energy profiles of reaction pathways and analyzing the structures of transition states. nih.gov Such studies provide insights into reaction barriers and regioselectivity. For example, computational analysis of the Combes quinoline synthesis has shown that the annulation step is rate-determining and that steric and electronic effects of substituents influence the final product distribution. wikipedia.org Similarly, DFT calculations have been used to understand the mechanism of hydroxyl radical attack on quinoline, revealing the relative energies of different attack pathways and the influence of solvation. nih.gov In silico docking studies are also used to investigate the interactions between quinoline derivatives and biological targets, providing insights into binding energies and key interactions with amino acid residues in enzyme active sites. rsc.org
Computational Chemistry and Theoretical Characterization of 1 3 Chloroquinolin 7 Yl Ethanone
Density Functional Theory (DFT) Calculations
Thermodynamic Property Calculations:The theoretical calculation of thermodynamic properties like enthalpy, entropy, and Gibbs free energy would provide information on the compound's stability and behavior under different conditions.
Without access to published research that has performed these specific computational analyses on 1-(3-chloroquinolin-7-yl)ethanone, any attempt to generate the requested content would be speculative and lack the necessary scientific rigor. Further research and publication in the field of computational chemistry are required before such a detailed analysis can be provided.
Non-Linear Optical (NLO) Properties
There is currently no published research available on the non-linear optical properties of this compound.
Molecular Docking Studies
Ligand-Target Binding Interactions and Modes
Information regarding the ligand-target binding interactions and modes of this compound is not available in the current scientific literature.
Prediction of Binding Affinities
There are no publicly accessible studies that predict the binding affinities of this compound to any biological targets.
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Stability of Molecular Systems
No molecular dynamics simulation studies have been published to describe the conformational dynamics and stability of this compound.
Ligand-Target Complex Stability and Interactions over Time
As no molecular docking or MD simulation studies have been identified, there is no information on the stability and temporal interactions of any this compound-target complexes.
Other Advanced Quantum Chemical Calculations
Beyond the fundamental analyses of molecular geometry, electronic structure, and vibrational frequencies, advanced quantum chemical calculations provide deeper insights into the behavior of molecules in the presence of electric fields. These calculations are crucial for predicting the optical and electronic properties of materials, with significant implications for their application in technologies like optoelectronics and nonlinear optics (NLO). For quinoline (B57606) derivatives, these advanced theoretical studies are of particular interest due to the electron-deficient nature of the quinoline ring system, which can be tailored through substitution to enhance specific properties. nih.govresearchgate.net
A key area of investigation is the prediction of a molecule's response to an external electric field, which is described by its polarizability and hyperpolarizability. The dipole moment (μ) describes the charge distribution in a molecule, while the linear polarizability (α) measures the linear response of the molecular dipole moment to an external electric field. The first-order hyperpolarizability (β) quantifies the nonlinear response of the molecule to the electric field and is a critical parameter for second-order NLO materials. nih.govekb.eg Materials with large β values are sought after for applications in frequency conversion and optical switching. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. nih.gov Various functionals, such as B3LYP and CAM-B3LYP, are employed in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)) to model the electronic and optical responses of molecules. nih.govnottingham.ac.uk For instance, studies on quinoline derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.gov
While specific advanced computational studies on this compound are not available in the current literature, data from structurally related quinoline derivatives can provide valuable insights into the potential properties of this compound. The following tables present representative calculated values for the dipole moment, polarizability, and first-order hyperpolarizability for various quinoline derivatives from the literature. These values serve as a benchmark for understanding the magnitude of these properties in similar heterocyclic systems.
It is important to note that the calculated values can be sensitive to the chosen theoretical level (functional and basis set) and the inclusion of environmental effects, such as a solvent medium. nottingham.ac.uk Therefore, direct comparison between different studies should be made with caution. The data presented here are for isolated molecules in the gas phase unless otherwise specified.
Table 1: Calculated Dipole Moment and Polarizability of Representative Quinoline Derivatives
This table showcases the computed total dipole moment (μ) and the mean polarizability (<α>) for a selection of quinoline-based compounds, illustrating the impact of different substituents on these fundamental electronic properties. The calculations are typically performed using DFT methods.
| Compound | Method | Dipole Moment (μ) [Debye] | Mean Polarizability (<α>) [esu x 10⁻²⁴] |
| Hydroxychloroquine | B3LYP/6-31+G(d,p) | 5.86 | 37.15 |
| p-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 2.13 | 15.39 |
| Fused-Triazine Derivative | B3LYP/6-31G(d,p) | 6.41 | 10.75 |
This data is derived from computational studies on related compounds to illustrate the typical range of values and is not specific to this compound. Data sourced from references nih.govnih.govmdpi.com.
Table 2: Calculated First-Order Hyperpolarizability of Representative Quinoline and Related Derivatives
This table focuses on the first-order hyperpolarizability (β), a key indicator of a molecule's potential for nonlinear optical applications. The values are highly dependent on molecular structure and the computational methodology employed.
| Compound | Method | First-Order Hyperpolarizability (β) [esu x 10⁻³⁰] |
| 4-(quinolin-2-ylmethylene)aminophenol (in DMSO) | CAM-B3LYP/6-311++G(d,p) | 48.47 |
| Quinolinone Derivative (QBCP) | CAM-B3LYP/6-311++G(d,p) | - |
| Disubstituted Quinoline-Carbazole (Q3) | B3LYP/6-311G(d,p) | 1.83 |
| p-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 0.82 |
This data is derived from computational studies on related compounds to illustrate the typical range of values and is not specific to this compound. Data sourced from references nih.govnottingham.ac.uknih.govmdpi.com. A specific value for the quinolinone derivative was not provided in the source.
Spectroscopic Characterization and Advanced Analytical Methodologies for 1 3 Chloroquinolin 7 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(3-Chloroquinolin-7-yl)ethanone in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) core and the acetyl substituent.
The quinoline ring contains five aromatic protons (H-2, H-4, H-5, H-6, and H-8), while the acetyl group has a methyl singlet. The H-2 and H-4 protons are anticipated to appear as doublets at low field (downfield) due to the deshielding effect of the heterocyclic nitrogen atom. The chlorine atom at the C-3 position will further influence the chemical shift of the adjacent H-2 and H-4 protons. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) will resonate at slightly higher fields. The acetyl methyl protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.
Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and standard chemical shift increments. The exact values can vary based on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.5 |
| H-4 | 8.1 - 8.3 | d | ~2.5 |
| H-5 | 8.0 - 8.2 | d | ~8.5 |
| H-8 | 8.2 - 8.4 | d | ~1.5 |
| H-6 | 7.8 - 8.0 | dd | ~8.5, ~1.5 |
| CH₃ | 2.7 - 2.9 | s | - |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment. For this compound, a total of 11 distinct carbon signals are expected: nine for the quinoline ring and two for the acetyl group.
The carbonyl carbon (C=O) of the acetyl group will be the most downfield signal, typically appearing around 197 ppm. The carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbon atom bearing the chlorine (C-3) will have its chemical shift influenced by the halogen's electronegativity. Quaternary carbons (C-3, C-4a, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC spectrum. The methyl carbon of the acetyl group will be the most upfield signal.
Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and standard chemical shift ranges. chemicalbook.comwisc.edu The exact values can vary based on the solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-2 | 150 - 153 |
| C-4 | 147 - 150 |
| C-8a | 148 - 151 |
| C-7 | 136 - 139 |
| C-3 | 133 - 136 |
| C-5 | 128 - 131 |
| C-4a | 127 - 130 |
| C-6 | 126 - 129 |
| C-8 | 124 - 127 |
| CH₃ | 25 - 28 |
To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key expected correlations would include the coupling between H-5 and H-6, and the coupling between H-2 and H-4 (a weak four-bond coupling may be observable). This helps to trace the proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C coupling). columbia.edu Each CH group in the molecule will produce a cross-peak, linking the proton chemical shift to the carbon chemical shift. For instance, the signal for the methyl protons (~2.8 ppm) will correlate with the methyl carbon signal (~26 ppm). This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). youtube.comcolumbia.edu It is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methyl protons (CH₃) to the carbonyl carbon (C=O) and to C-7 of the quinoline ring.
Correlations from H-8 to C-7, C-8a, and C-4a.
Correlations from H-6 to C-5, C-7, and C-8.
Correlations from H-2 to C-3, C-4, and C-8a.
Together, these 2D NMR experiments provide a robust and unambiguous assignment of the entire molecular structure.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms.
For this compound (molecular formula C₁₁H₈ClNO), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Calculated Exact Mass for C₁₁H₉ClNO⁺ Calculated using the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ¹⁶O = 15.994915.
| Ion Formula | Calculated Exact Mass |
| [C₁₁H₉³⁵ClNO]⁺ | 206.0367 |
| [C₁₁H₉³⁷ClNO]⁺ | 208.0338 |
The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. This technique is ideal for detecting and quantifying low levels of a target compound within complex matrices.
In a typical LC-MS/MS analysis of this compound, the sample would first be injected into an LC system, often employing a reversed-phase column (e.g., C18). A mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid) to promote protonation, would be used to separate the compound from other components.
After elution from the LC column, the analyte enters the mass spectrometer. In the first stage (MS1), the protonated molecule [M+H]⁺ (m/z 206.0) is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage of the mass spectrometer (MS2) analyzes these fragments. Monitoring specific precursor-to-product ion transitions provides very high selectivity and sensitivity for quantification. A plausible fragmentation pathway could involve the neutral loss of an acetyl radical or ketene, leading to significant fragment ions that can be used for targeted detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying individual components within a sample. In the context of this compound, which has a molecular weight of 205.64 g/mol sigmaaldrich.com, GC-MS would be instrumental in confirming its purity and identifying any potential impurities or byproducts from its synthesis. The gas chromatograph would separate the compound from the mixture based on its volatility and interaction with the column's stationary phase. Subsequently, the mass spectrometer would ionize the eluted compound and fragment it, producing a unique mass spectrum that serves as a molecular fingerprint. This spectrum would be characterized by the molecular ion peak [M]+ and various fragment ions, allowing for structural confirmation. While specific retention times and fragmentation patterns for this compound are not publicly documented, the technique remains a cornerstone for its analysis.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to exhibit key absorption bands corresponding to its structural features. These would include a strong absorption band for the carbonyl (C=O) group of the ethanone (B97240) moiety, typically found in the range of 1650-1700 cm⁻¹. Additionally, characteristic peaks for the C-Cl stretching vibration, C-N stretching in the quinoline ring, and various C-H bending and stretching vibrations of the aromatic and methyl groups would be anticipated. A detailed analysis of these peaks would provide significant insights into the molecular structure of the compound.
Interactive Table: Expected IR Absorption Regions for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Carbonyl | C=O | 1650 - 1700 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Methyl C-H | C-H stretch | 2850 - 2960 |
| Carbon-Nitrogen | C-N stretch | 1250 - 1350 |
| Carbon-Chlorine | C-Cl stretch | 600 - 800 |
| Aromatic C=C | C=C stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in compounds with conjugated systems. The quinoline ring system in this compound, being an aromatic and conjugated system, would be expected to absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals. The resulting UV-Vis spectrum would display one or more absorption maxima (λmax), which are characteristic of the compound's electronic structure. The position and intensity of these peaks can be influenced by the solvent and the presence of various substituents on the quinoline ring. This technique is valuable for confirming the presence of the conjugated system and for quantitative analysis.
X-ray Crystallography for Solid-State Structure Elucidation
For compounds that can be obtained as single crystals, X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, such a study would provide unambiguous confirmation of its molecular geometry and packing in the solid state. This level of detail is invaluable for understanding the compound's physical properties and potential interactions in a solid-state environment. Research on similar quinoline derivatives has utilized X-ray crystallography to confirm their structures durham.ac.ukfuture-science.com.
Other Advanced Spectroscopic and Analytical Techniques
Beyond the core techniques discussed, a variety of other advanced analytical methods could be employed for a more comprehensive characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be essential for providing a detailed map of the carbon-hydrogen framework of the molecule. High-Resolution Mass Spectrometry (HRMS) would offer a highly accurate determination of the molecular formula. Furthermore, techniques such as elemental analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further validation of the compound's identity and purity.
Structure Activity Relationship Sar Studies: in Vitro Mechanistic Insights of 1 3 Chloroquinolin 7 Yl Ethanone Derivatives
Methodological Approaches in SAR Investigations of Quinoline (B57606) Scaffolds
The investigation of structure-activity relationships (SAR) for quinoline scaffolds is a cornerstone of medicinal chemistry, aiming to optimize therapeutic efficacy and minimize toxicity. This process typically begins with the synthesis of a diverse library of derivatives from a lead compound, such as 1-(3-chloroquinolin-7-yl)ethanone. Researchers systematically alter substituents at various positions on the quinoline ring to probe the chemical space and identify modifications that enhance biological activity. researchgate.net
A variety of classical and modern techniques are employed. Transition metal-catalyzed coupling reactions, for instance, offer an efficient means to create a wide range of polysubstituted quinolines. nih.gov Following synthesis, these new compounds undergo rigorous in vitro screening to assess their biological effects. These assays can range from measuring the inhibition of specific enzymes to evaluating antiproliferative effects on cancer cell lines. nih.gov
To complement experimental data, computational methods play a pivotal role. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations are used to predict the biological activity of designed compounds and to visualize how they interact with their molecular targets. nih.gov These computational models help to rationalize the experimental SAR data and guide the design of next-generation derivatives with improved potency and selectivity. The integration of synthesis, biological evaluation, and computational modeling provides a comprehensive framework for understanding the SAR of quinoline derivatives.
Influence of Substituent Position and Nature on In Vitro Molecular Interactions
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net SAR studies have revealed that even minor structural changes can lead to significant shifts in potency and selectivity.
For many quinoline-based compounds, the presence of a substituent at the 3-position of the quinoline ring is critical for their biological activity. researchgate.net The nature of this substituent can fine-tune the compound's properties. For example, in a series of quinoline-based hydrazones, the introduction of a benzotriazole (B28993) moiety in place of a triazole ring led to enhanced antiproliferative activity, likely due to increased lipophilicity which facilitates cell membrane penetration. mdpi.com
The substitution pattern on other parts of the quinoline scaffold is also crucial. In one study of antifungal quinoline derivatives, a methyl group at the C-2 position and a phenyl group at the C-4 position resulted in greater efficacy compared to other substitution patterns. nih.gov The electron-donating nature of the methyl group was thought to facilitate interactions with the biological target. nih.gov Similarly, for certain antiviral quinolines, SAR studies have identified specific substitutions that are highly potent against various viral strains. nih.gov The strategic placement of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can dramatically alter a compound's interaction with its molecular target, thereby modulating its biological effect. mdpi.com
Mechanistic Pathways of In Vitro Target Modulation
The diverse biological activities of this compound derivatives stem from their ability to interact with a wide array of molecular targets. These interactions can lead to the inhibition of crucial enzymes, interference with fundamental cellular processes, or modulation of receptor activity.
Enzyme Inhibition Mechanisms (e.g., Alpha-Amylase, PI3K, EGFR, Falcipain-2)
Alpha-Amylase and Alpha-Glucosidase Inhibition: Certain quinoline derivatives have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, making them promising candidates for the management of diabetes. mdpi.commdpi.com For instance, quinoline–1,3,4-oxadiazole hybrids have shown low micromolar inhibition of α-glucosidase. mdpi.com Kinetic studies have revealed that some of these compounds act as non-competitive, allosteric inhibitors. mdpi.com
| Compound Series | Target Enzyme | Key Structural Features for Activity | Inhibition Mode |
| Quinoline-fluroproline amide hybrids | α-amylase | Specific amide linkages | Not specified |
| Quinoline-1,3,4-oxadiazole conjugates | α-glucosidase | Bromopentyl sidechain, p-fluorobenzyl group | Non-competitive |
| Quinoline and isoindoline (B1297411) hybrids | α-amylase, α-glucosidase | Pyridine (B92270) moieties | Competitive |
PI3K and EGFR Inhibition: The quinoline and structurally related quinazoline (B50416) scaffolds are prominent in the development of anticancer agents that target protein kinases like PI3K and EGFR. nih.gov These enzymes are often overactive in cancer cells, promoting uncontrolled cell growth. Quinazoline-based drugs such as gefitinib (B1684475) and erlotinib (B232) are approved EGFR inhibitors. nih.gov SAR studies have shown that specific substitutions on the quinoline/quinazoline ring are essential for high-affinity binding to the ATP-binding site of these kinases. nih.gov
Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and a key target for antimalarial drugs. nih.gov Quinolines are a well-known class of antimalarials, and their derivatives have been investigated as falcipain-2 inhibitors. nih.govnih.gov The mechanism often involves the quinoline scaffold interacting with the enzyme's active site, sometimes forming a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. nih.gov
Interference with Cellular Processes at the Molecular Level (e.g., DNA interaction, beta-hematin formation)
DNA Interaction: Many quinoline derivatives exert their cytotoxic effects by interacting with DNA. Some can function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. mdpi.com Others act as topoisomerase inhibitors. nih.gov For example, a novel class of quinoline-based compounds was found to inhibit human topoisomerase 1 by trapping the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and cell death. nih.gov
Beta-Hematin Formation: A classic mechanism of action for antimalarial quinolines like chloroquine (B1663885) is the inhibition of β-hematin formation. nih.govnih.gov Inside the acidic food vacuole of the malaria parasite, toxic heme is detoxified by polymerization into an insoluble crystal called hemozoin (β-hematin). nih.govnih.gov Quinolines accumulate in this vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which generates reactive oxygen species and inhibits other essential enzymes, ultimately killing the parasite. nih.govnih.gov
| Compound Class | Cellular Process | Molecular Mechanism |
| Quinolone-based Top1 inhibitors | DNA Replication | Trapping of Topoisomerase 1-DNA cleavage complexes |
| Antimalarial Quinolines | Heme Detoxification | Inhibition of β-hematin formation |
Receptor Binding Modulation (e.g., TLR7)
Certain quinoline derivatives can modulate the immune system by interacting with Toll-like receptors (TLRs). Imidazo[4,5-c]quinolines, such as imiquimod (B1671794) and resiquimod, are potent agonists of TLR7 and, in some cases, TLR8. nih.govacs.org TLR7 recognizes single-stranded RNA and its activation by these small molecules triggers a powerful innate and adaptive immune response, characterized by the production of type I interferons and other pro-inflammatory cytokines. nih.gov This mechanism is harnessed for antiviral and anticancer therapies. Docking studies suggest that these imidazoquinolines bind to a conserved site at the dimerization interface of the TLR7 receptor. nih.gov
Correlation of Structural Features with In Vitro Mechanistic Efficacy
The efficacy of this compound derivatives against their molecular targets is a direct consequence of their three-dimensional structure and the specific physicochemical properties of their substituents. A strong correlation exists between these structural features and the observed in vitro mechanistic activity.
In the realm of anticancer agents , the SAR of quinoline derivatives as kinase inhibitors is well-defined. For EGFR inhibition, a 4-anilinoquinazoline (B1210976) scaffold is a common and effective feature. nih.gov The substituents on the aniline (B41778) ring and the quinazoline core determine the binding affinity and selectivity for wild-type versus mutant forms of the enzyme. For example, the presence of a small, hydrophobic group at certain positions can enhance binding to the ATP pocket.
For antifungal activity , studies on 7-chloro-4-arylhydrazonequinolines revealed that a small fluorine atom at the 2-position of the aryl ring was critical for activity against Candida albicans. researchgate.net This highlights the importance of specific halogen substitutions for this particular biological effect.
The following table summarizes the correlation between structural modifications and the resulting in vitro efficacy for different quinoline derivatives:
| Derivative Class | Target/Mechanism | Key Structural Features for Efficacy | Resulting In Vitro Effect |
| Imidazo[4,5-c]quinolines | TLR7 Agonism | Hydrophobic acyl tails | Potent induction of macrophage and hPBMC activation at low-nanomolar concentrations acs.org |
| Quinoline-based Topoisomerase I inhibitors | Topoisomerase I Poisoning | Imidazolylpropylamino and oxadiazolyl groups | Potent inhibition of human Top1 activity (nM range) and trapping of Top1-DNA complexes nih.gov |
| 7-Chloro-4-arylhydrazonequinolines | Antifungal | Fluorine at the 2-position of the aryl ring | Significant activity against Candida albicans (MIC = 25 µg/mL) researchgate.net |
| Antimalarial Quinolines | β-Hematin Inhibition | Planar quinoline ring, basic side chain | Potent inhibition of β-hematin formation and increase in free heme nih.govnih.gov |
These examples underscore the principle that rational design, guided by SAR, is essential for developing quinoline-based compounds with high efficacy for a specific molecular mechanism.
Future Research Horizons for this compound: A Roadmap for Exploration
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad family, this compound emerges as a compound of significant interest, possessing a unique substitution pattern that suggests a rich, yet largely untapped, potential for drug discovery and development. The presence of a chloro group at the 3-position and an acetyl group at the 7-position on the quinoline ring provides distinct electronic and steric properties, opening up avenues for novel molecular interactions and biological activities. This article outlines key future research directions and unexplored avenues for this compound, focusing on synthetic innovation, deep mechanistic understanding, and the expansion of its chemical diversity.
Q & A
Q. What are the common synthetic routes for 1-(3-Chloroquinolin-7-yl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a chloroquinoline derivative in the presence of Lewis acid catalysts like AlCl₃. Optimization involves adjusting solvent polarity (e.g., using anhydrous dichloromethane), temperature control (0–25°C), and catalyst stoichiometry to enhance yield and purity. Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Signals for the quinoline aromatic protons appear as multiplets between δ 7.5–8.5 ppm, while the acetyl group’s methyl protons resonate as a singlet near δ 2.6 ppm.
- IR : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ confirms the ketone group. Absence of NH stretches (e.g., ~3300 cm⁻¹) rules out amine intermediates .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards. Waste should be segregated into halogenated organic containers and disposed via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved using spectroscopic data?
Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved via 2D techniques like COSY or HSQC. For example, in dihydroxy-substituted analogs, NOESY correlations distinguish between 1,2,3- and 1,2,4-substitution patterns by analyzing spatial proximity of protons .
Q. What strategies address contradictions in bioactivity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer assays may arise from impurities or solvent effects. Validate results via orthogonal assays (e.g., MIC vs. time-kill studies) and ensure compound purity (>95% by HPLC). Cross-reference with crystallographic data (e.g., X-ray diffraction) to confirm structural integrity .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model charge distribution, identifying electrophilic sites (e.g., C-3 of quinoline). Fukui indices highlight regions prone to nucleophilic attack, guiding functionalization at the acetyl or chlorinated positions .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Prodrug design : Introduce phosphate or glycoside groups at the acetyl position to improve bioavailability .
Key Research Findings
- Antitubercular Activity : Derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis, attributed to the chloro-quinoline scaffold’s membrane disruption .
- Spectral Challenges : Overlapping dihydroxy-phenyl signals in NMR require advanced 2D techniques for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
